1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 2097919-48-5
VCID: VC6712491
InChI: InChI=1S/C17H20N4OS/c22-17(8-9-23-15-4-2-1-3-5-15)20-10-14(11-20)21-12-16(18-19-21)13-6-7-13/h1-5,12-14H,6-11H2
SMILES: C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CCSC4=CC=CC=C4
Molecular Formula: C17H20N4OS
Molecular Weight: 328.43

1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one

CAS No.: 2097919-48-5

Cat. No.: VC6712491

Molecular Formula: C17H20N4OS

Molecular Weight: 328.43

* For research use only. Not for human or veterinary use.

1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one - 2097919-48-5

Specification

CAS No. 2097919-48-5
Molecular Formula C17H20N4OS
Molecular Weight 328.43
IUPAC Name 1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-3-phenylsulfanylpropan-1-one
Standard InChI InChI=1S/C17H20N4OS/c22-17(8-9-23-15-4-2-1-3-5-15)20-10-14(11-20)21-12-16(18-19-21)13-6-7-13/h1-5,12-14H,6-11H2
Standard InChI Key DDNLFQIAWPRMIX-UHFFFAOYSA-N
SMILES C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CCSC4=CC=CC=C4

Introduction

Structural Features

  • Triazole Ring: The triazole ring is known for its electron-rich nature, which can facilitate interactions with biological targets through hydrogen bonding or π-stacking.

  • Azetidine Moiety: Azetidines are four-membered nitrogen-containing rings, which can contribute to the compound's biological activity by interacting with enzymes or receptors.

  • Phenylsulfanyl Group: This group adds lipophilicity and can influence the compound's pharmacokinetic properties.

Synthesis Methods

While specific synthesis details for 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one are not available, similar compounds often involve multi-step synthetic routes. These may include:

  • Click Chemistry: For forming the triazole ring, using copper(I) catalysts.

  • Nucleophilic Substitution: For incorporating the azetidine and phenylsulfanyl groups.

Potential Biological Activities

Compounds with similar structures have shown activity against various biological pathways. For instance:

  • Triazole-containing compounds have been explored for their antifungal, antibacterial, and anticancer properties.

  • Azetidine derivatives have been studied for their potential as enzyme inhibitors.

Research Findings and Future Directions

Given the lack of specific data on 1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one, future research should focus on:

  • Synthesis Optimization: Developing efficient synthesis methods.

  • Biological Evaluation: Assessing its activity against various biological targets.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance its biological activity.

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